molecular formula C20H16O2S2 B14738439 2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione CAS No. 6322-77-6

2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14738439
CAS No.: 6322-77-6
M. Wt: 352.5 g/mol
InChI Key: OXOSZIPBWQIBNL-UHFFFAOYSA-N
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Description

2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione is an organic compound known for its unique chemical structure and properties. This compound contains a quinoid fragment, which is known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, antiallergic, and anticancer activities .

Preparation Methods

The synthesis of 2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione can be achieved through several methods. One common synthetic route involves the reaction of (chlorosulfanyl)benzenes with benzene-1,4-diamines in pyridine at 0°C . Another method involves the reaction of arenethiols with N,N′-dichlorocyclohexa-2,5-diene-1,4-diimines in dioxane in the presence of aqueous sodium carbonate . Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include m-chloroperoxybenzoic acid for oxidation and sodium borohydride for reduction . Major products formed from these reactions include bis-sulfonamides and other sulfur-containing derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. It acts as an inhibitor of dynamin 1, reducing clathrin-mediated endocytosis in cells . This inhibition affects cellular processes such as vesicle trafficking and signal transduction, leading to its biological effects.

Comparison with Similar Compounds

2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds such as 2,5-bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione and 2,5-bis(2-methylanilino)-1,4-benzoquinone . These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the quinoid fragment and sulfur-containing groups in this compound contributes to its distinct properties and applications.

Properties

CAS No.

6322-77-6

Molecular Formula

C20H16O2S2

Molecular Weight

352.5 g/mol

IUPAC Name

2,5-bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C20H16O2S2/c1-13-3-7-15(8-4-13)23-19-11-18(22)20(12-17(19)21)24-16-9-5-14(2)6-10-16/h3-12H,1-2H3

InChI Key

OXOSZIPBWQIBNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)SC3=CC=C(C=C3)C

Origin of Product

United States

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